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Introduction
Poly(ADP-ribose) polymerase 16 (PARP16), also known as ARTD15, is an endoplasmic

reticulum (ER)-anchored mono-ADP-ribosyltransferase that has emerged as a critical regulator

of cellular stress pathways, particularly the Unfolded Protein Response (UPR). Its strategic

location at the ER membrane positions it as a key sensor and transducer of signals related to

protein misfolding, a common feature of cancer cells. This technical guide provides an in-depth

overview of the function of PARP16 in cancer cell lines, summarizing key quantitative data,

detailing relevant experimental protocols, and visualizing associated signaling pathways.

Core Functions of PARP16 in Cancer
PARP16's primary role in cancer cells revolves around its function as a key activator of the

PERK and IRE1α branches of the UPR.[1][2] As a tail-anchored ER transmembrane protein, its

catalytic domain faces the cytoplasm, allowing it to interact with and modify key signaling

molecules.[2]

The Unfolded Protein Response (UPR)
In the high-stress environment of a tumor, cancer cells are often challenged with an

accumulation of unfolded or misfolded proteins in the ER. To cope with this, they activate the
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UPR, a signaling network aimed at restoring proteostasis. PARP16 is essential for the

activation of two of the three main UPR sensors:

PERK (Protein Kinase RNA-like Endoplasmic Reticulum Kinase): Upon ER stress, PARP16

mono-ADP-ribosylates (MARylates) PERK.[2] This post-translational modification is crucial

for PERK's activation, leading to the phosphorylation of eIF2α, which in turn attenuates

global protein synthesis and selectively promotes the translation of stress-responsive

proteins like ATF4.

IRE1α (Inositol-requiring enzyme 1α): Similar to PERK, IRE1α is also a substrate of

PARP16.[2] MARylation by PARP16 enhances IRE1α's kinase and endoribonuclease activity.

Activated IRE1α splices XBP1 mRNA, leading to the production of a potent transcription

factor that upregulates genes involved in protein folding, quality control, and ER-associated

degradation (ERAD).

The third UPR sensor, ATF6, is not regulated by PARP16.[2]

Beyond the UPR: Other Roles of PARP16 in Cancer
Recent studies have begun to uncover roles for PARP16 beyond the UPR, highlighting its

multifaceted involvement in cancer biology:

Regulation of MYC Expression: In Ewing's sarcoma cell lines, the silencing of PARP16 has

been shown to significantly reduce the expression of the proto-oncogene MYC.[1] This

suggests a role for PARP16 in maintaining the expression of a key driver of cancer cell

proliferation and survival.

Angiogenesis: PARP16 can mono-ADP-ribosylate vascular endothelial growth factor (VEGF),

a critical signaling protein in the formation of new blood vessels. This modification is a

prerequisite for subsequent poly-ADP-ribosylation by Tankyrase-2 (TNKS-2), leading to the

activation of downstream pathways that promote angiogenesis.

Ribosomal Protein Modification: PARP16 has been shown to MARylate ribosomal proteins, a

process that helps to maintain protein homeostasis by fine-tuning protein synthesis levels

and preventing the accumulation of toxic protein aggregates.
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Quantitative Data Summary
The following tables summarize key quantitative data from studies on PARP16 in cancer cell

lines.

Table 1: Inhibition of PARP16 Enzymatic Activity
Compound Assay IC50 (nM) Reference

Talazoparib

Biochemical enzyme

assay (auto-mono-

ADP-ribosylation)

160 - 289 [3]

Olaparib

Biochemical enzyme

assay (auto-mono-

ADP-ribosylation)

3,618 [3]

DB008
Biochemical enzyme

assay
275

Table 2: Effects of PARP16 Knockdown on Cancer Cell
Viability
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Cell Line
Cancer
Type

Method
Effect on
Cell
Viability

Combinat
ion
Treatmen
t

Combine
d Effect

Referenc
e

Multiple

SCLC lines

Small Cell

Lung

Cancer

siRNA

knockdown

Significant

reduction

Olaparib (3

µM)

Enhanced

reduction

in cell

viability

[3]

Ewing's

Sarcoma

lines

Ewing's

Sarcoma

siRNA,

shRNA,

CRISPR/C

as9

Significant

reduction
Olaparib

Enhanced

reduction

in cell

survival

[1]

HeLa
Cervical

Cancer

siRNA

knockdown

Increased

sensitivity

to UPR

activation

and

increased

cell death

- -

Table 3: Impact of PARP16 on UPR Signaling

Target Protein
Post-
Translational
Modification

Fold Change
upon PARP16
Activation

Effect of
PARP16
Knockdown

Reference

PERK ADP-ribosylation
4-18 fold

increase

Dramatic

reduction
[2]

IRE1α ADP-ribosylation 2-5 fold increase
Dramatic

reduction
[2]

Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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